SIRT2 Inhibition: 1.9‑Fold Superior Potency Over the Parent Thiazole Hit T1
Compound 5a (3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea) inhibited recombinant SIRT2 deacetylase activity with an IC50 of 9.0 µM, while the structurally related hit compound T1 (a 2-aminothiazole derivative) exhibited an IC50 of 17.3 µM under the same assay format, representing a 1.9‑fold improvement in potency [1]. The enhanced activity is attributed to the urea linkage enabling additional hydrogen-bonding interactions within the active site.
| Evidence Dimension | SIRT2 Deacetylase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.0 µM |
| Comparator Or Baseline | Hit compound T1: IC50 = 17.3 µM |
| Quantified Difference | ~ 1.9‑fold lower IC50 (higher potency) |
| Conditions | Recombinant SIRT2, acetylated H3K9 peptide substrate, NAD+ co‑substrate |
Why This Matters
A 1.9-fold improvement in potency over an established in‑house hit translates directly to lower compound consumption in screening cascades and a wider dynamic range for SAR exploration.
- [1] Rivetti, S.; et al. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Int. J. Mol. Sci. 2024, 25 (20), 11084. https://doi.org/10.3390/ijms252011084. View Source
